![molecular formula C13H18N2OS B2383665 3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-imine CAS No. 1396680-61-7](/img/structure/B2383665.png)

3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-imine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

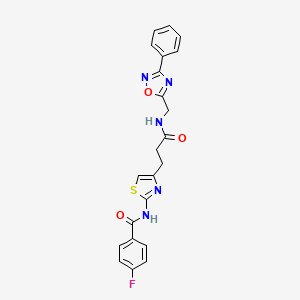

“3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-imine” is a derivative of thiazole, a 5-membered heterocyclic compound that contains both sulfur and nitrogen . Thiazole derivatives have been synthesized and investigated for their potential antidepressant and anticonvulsant effects .

Synthesis Analysis

The synthesis of thiazole derivatives involves a reaction of benzo[d]thiazol-2-ol with anhydrous K2CO3 and DMF. This mixture is stirred in a round-bottomed flask for 1 hour at 60 °C. Then, an alkyl bromide or substituted brominated benzyl compound is added slowly to the reaction solution. The reaction solution is refluxed for 5 hours and the reaction is monitored by TLC .Molecular Structure Analysis

Thiazoles are planar and characterized by significant pi-electron delocalization, indicating some degree of aromaticity. The calculated pi-electron density marks C5 as the primary site for electrophilic substitution, and C2-H as susceptible to deprotonation .Chemical Reactions Analysis

The C − H substitution reaction of thiazole by the catalysis of the palladium/copper system is carried out in the presence of tetrabutylammonium fluoride under mild conditions .Physical And Chemical Properties Analysis

Thiazole itself is a pale yellow liquid with a pyridine-like odor. It has a boiling point of 116 to 118 °C . The specific physical and chemical properties of “3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-imine” are not provided in the search results.Applications De Recherche Scientifique

Agrochemicals and Pesticides

Thiazoles and their derivatives find applications in agrochemicals and pesticides. These compounds exhibit antimicrobial properties, making them valuable for crop protection. Researchers have explored the use of thiazole-based molecules as potential fungicides, insecticides, and herbicides. The compound may contribute to novel formulations aimed at enhancing agricultural productivity and sustainability .

Industrial Applications

Thiazoles have been employed in industrial processes, including rubber vulcanization, liquid crystal synthesis, and catalyst development. The compound’s unique structure could make it useful in these contexts. For instance, it might participate in chemical reactions as a catalyst or contribute to the development of specialized materials .

Photographic Sensitizers

Thiazoles play a role in photographic sensitizers. These compounds enhance the sensitivity of photographic films to light, leading to improved image quality. Researchers investigate novel thiazole derivatives for their potential as sensitizers in photography and related applications .

Pharmaceutical and Biological Activities

The compound’s biological activities are particularly intriguing. Thiazoles have been associated with various health-related effects:

- Other Health Benefits : Thiazoles have been investigated for their anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Natural Products and Structural Features

Thiazole moieties are present in various natural products, such as vitamin B1 (thiamine) and penicillin. Understanding the role of this compound in natural systems can provide insights into its potential applications and interactions .

Modification Strategies

Researchers often modify thiazole-based compounds by altering functional groups at different positions. These modifications lead to the creation of new molecules with enhanced properties. For instance, scientists may optimize the compound’s antitumor, antioxidant, or antimicrobial activities by strategically modifying its structure .

Ibrahim, S. A., & Rizk, H. F. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. In A. Kuznetsov (Ed.), Azoles - Synthesis, Properties, Applications and Perspectives (pp. 1–20). IntechOpen. DOI: 10.5772/intechopen.93037

Mécanisme D'action

Target of Action

The compound 3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-imine, also known as 3-(2-ethoxyethyl)-5,7-dimethyl-1,3-benzothiazol-2-imine, is a thiazole derivative. Thiazoles are known to interact with a variety of biological targets. They have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), and Tiazofurin (antineoplastic drug) . .

Mode of Action

The mode of action of thiazole derivatives can vary depending on their structure and the specific targets they interact with. Some thiazole-quinolinium derivatives have been found to stimulate FtsZ polymerization in bacterial cells, disrupting its dynamic assembly and Z-ring formation . This inhibition of a crucial step in bacterial cell division could potentially represent their main mechanism of antibacterial activity . .

Biochemical Pathways

Thiazoles are known to affect various biochemical pathways. For instance, thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . .

Pharmacokinetics

The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted (ADME) by the body. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . .

Result of Action

The result of a compound’s action refers to the molecular and cellular effects it has. Some thiazole derivatives have been found to possess good potent bactericidal activity as they can inhibit Gram-positive methicillin-resistant Staphylococcus aureus, vancomycin-resistant Enterococcus and also some Gram-negative organisms and NDM-1 Escherichia coli . .

Orientations Futures

Propriétés

IUPAC Name |

3-(2-ethoxyethyl)-5,7-dimethyl-1,3-benzothiazol-2-imine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2OS/c1-4-16-6-5-15-11-8-9(2)7-10(3)12(11)17-13(15)14/h7-8,14H,4-6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDBFRERFDVKUGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=CC(=CC(=C2SC1=N)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Ethyl-5-fluoro-6-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2383589.png)

![Ethyl 1-{3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-3-carboxylate](/img/structure/B2383593.png)

![(E)-2-(4-chlorostyryl)-1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazole](/img/structure/B2383594.png)

![N-[2,2,2-Trifluoro-1-(1,3-thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2383596.png)

![Ethyl 6-methyl-2-(thiophene-2-carboxamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2383602.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide](/img/structure/B2383604.png)

![N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)thiophene-3-carboxamide](/img/structure/B2383605.png)